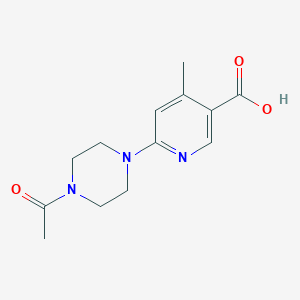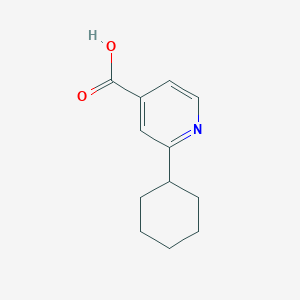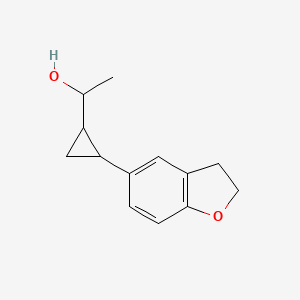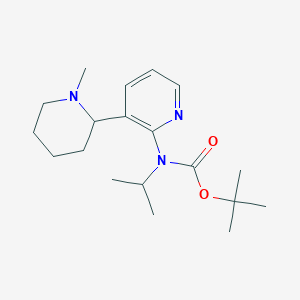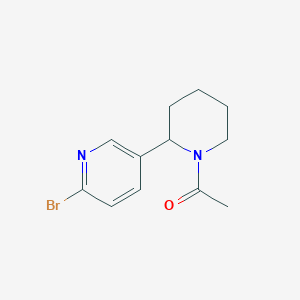
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a bromopyridine moiety attached to a piperidine ring via an ethanone linker
Preparation Methods
The synthesis of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Bromination: The starting material, pyridine, is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position on the pyridine ring.
Piperidine Introduction: The brominated pyridine is then reacted with piperidine under suitable conditions to form the piperidine derivative.
Ethanone Linker Addition: Finally, the ethanone linker is introduced through a reaction with an appropriate acylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), varying temperatures, and specific catalysts to facilitate the reactions[3][3] .
Scientific Research Applications
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring may interact with receptor sites or enzymes. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
1-(2-(6-Bromopyridin-3-yl)piperidin-1-yl)ethanone can be compared with similar compounds such as:
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 1-(6-Bromopyridin-3-yl)ethanone
These compounds share structural similarities but differ in the position of the bromine atom and the nature of the substituents on the pyridine and piperidine rings. The unique positioning of the bromine atom and the ethanone linker in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
1-[2-(6-bromopyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H15BrN2O/c1-9(16)15-7-3-2-4-11(15)10-5-6-12(13)14-8-10/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
HWPHFXRMAUKRIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


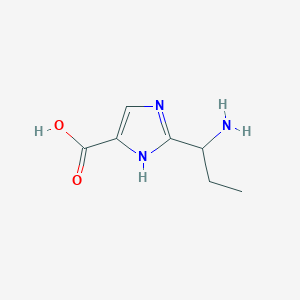
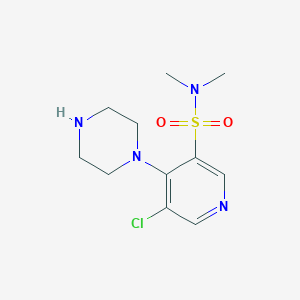



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11806634.png)
